molecular formula C17H17BrN2O4S2 B2772964 ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-03-7

ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2772964
CAS No.: 864858-03-7
M. Wt: 457.36
InChI Key: DKVGVNGPYWKODD-UHFFFAOYSA-N
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Description

ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromothiophene and tetrahydrothieno[2,3-c]pyridine moieties suggests that it may exhibit interesting biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGVNGPYWKODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach involves the initial formation of the bromothiophene intermediate, which is then coupled with other reactants to form the final product. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thienopyridine class and features a thieno[2,3-c]pyridine core with an acetyl group and a bromothiophene amide moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-c]pyridine Core : Achieved through cyclization reactions starting from 2-aminothiophenes and β-ketoesters.
  • Acetylation : Using acetic anhydride or acetyl chloride in the presence of a base.
  • Amide Bond Formation : Involves coupling with 5-bromothiophene-2-carboxylic acid derivatives.

Chemistry

The compound serves as a vital building block in organic synthesis:

  • Reagent in Organic Reactions : Utilized for synthesizing more complex molecules.
  • Functional Group Modification : Can undergo oxidation and reduction reactions to introduce new functional groups.

Biological Activities

Research indicates that ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exhibits various biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against gram-positive and gram-negative bacteria.
  • Anticancer Potential : Studies have shown cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. For instance, derivatives of thienopyridines have demonstrated IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Medicinal Chemistry

The compound is explored for therapeutic applications:

  • Drug Development : Potential lead compound for developing new drugs targeting specific biological pathways.
  • Mechanism of Action : It may inhibit enzymes or modulate receptor activity involved in critical cellular processes .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisEssential for creating complex organic molecules
BiologyAntimicrobial activityEffective against multiple bacterial strains
Anticancer efficacyPotent against MCF-7 (IC50 = 19.4 μM)
Medicinal ChemistryDrug developmentPotential as an inhibitor in specific pathways

Case Studies

  • Antimicrobial Activity Study :
    • A series of compounds derived from thienopyridines were screened against various bacterial strains. The results indicated significant antibacterial properties, particularly against resistant strains .
  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that certain derivatives exhibited lower IC50 values than established chemotherapeutic agents, suggesting their potential as effective anticancer drugs .
  • In Silico Studies :
    • Molecular docking studies were conducted to predict the binding affinity of the compound to target proteins involved in cancer pathways (e.g., EGFR). These studies provide insights into its mechanism of action and guide further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is not fully understood, but it is likely to involve interactions with specific molecular targets. The presence of the bromothiophene moiety suggests that the compound could interact with enzymes or receptors that recognize this functional group. Additionally, the tetrahydrothieno[2,3-c]pyridine ring system may allow the compound to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromothiophene-2-carboxylate: This compound shares the bromothiophene moiety but lacks the tetrahydrothieno[2,3-c]pyridine ring system.

    2-Acetyl-5-bromothiophene: Similar in structure but simpler, lacking the additional functional groups present in the target compound.

    Thieno[2,3-c]pyridine derivatives: These compounds share the core ring system but may have different substituents.

Uniqueness

ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the bromothiophene and tetrahydrothieno[2,3-c]pyridine moieties suggests that it could exhibit a range of activities not seen in simpler analogs.

Biological Activity

Ethyl 6-acetyl-2-(5-bromothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 5-bromothiophene derivatives with various amines and carboxylic acids. The synthesis typically follows these steps:

  • Formation of Thiophene Derivative : The initial step involves the bromination of thiophene derivatives to introduce the bromine substituent.
  • Coupling Reaction : The brominated thiophene is then subjected to a coupling reaction with an amine to form the amido compound.
  • Carboxylation : Finally, the ethyl ester is introduced through carboxylation reactions.

This synthetic pathway is crucial for obtaining the desired biological activity associated with the compound.

Antitumor Activity

Several studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance:

  • Cell Line Studies : In vitro tests on human cancer cell lines such as HepG-2 (liver cancer) and HCT116 (colon cancer) showed significant cytotoxic effects with IC50 values in low micromolar ranges .
Compound NameCell Line TestedIC50 (µM)Reference
Ethyl 6-acetyl...HepG-210
Ethyl 6-acetyl...HCT1168

Antibacterial Activity

In addition to antitumor effects, this compound has shown promising antibacterial activity against various strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 15 to 30 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It potentially modulates receptors linked to tumor growth and survival pathways.

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A study evaluated a series of thieno[2,3-c]pyridine derivatives and found that those with an ethyl group at position N8 exhibited enhanced activity compared to their methylated counterparts . This suggests that structural modifications can significantly influence biological outcomes.
  • Research on Antibacterial Properties : Another research effort focused on evaluating various thiophene derivatives against bacterial strains. The results indicated that modifications leading to increased lipophilicity improved antibacterial efficacy .

Q & A

What are the established synthetic protocols for this compound, and what are common pitfalls in multi-step reactions?

[Basic]
The synthesis typically involves palladium- or copper-catalyzed cross-coupling reactions to introduce the bromothiophene moiety, followed by cyclization and acetylation steps. Key intermediates like ethyl 2-amino-thieno[2,3-c]pyridine derivatives are functionalized with 5-bromothiophene-2-carboxamide groups. Common pitfalls include incomplete Boc deprotection (if applicable) and side reactions at the thiophene sulfur atom. Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

How can researchers optimize reaction yields when introducing bromine substituents?

[Advanced]
Bromine incorporation often requires careful control of electrophilic substitution conditions. For example, using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C minimizes over-bromination. Catalytic Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Post-reaction, column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) effectively separates mono-brominated products. Yields >75% are achievable with strict exclusion of moisture .

What spectroscopic techniques are essential for structural validation?

[Basic]
1H/13C NMR is critical for confirming the thieno[2,3-c]pyridine core and acetyl group placement. IR spectroscopy verifies amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (M+H⁺ at m/z 440.330) .

How should discrepancies between theoretical and experimental NMR data be resolved?

[Advanced]
Discrepancies often arise from solvent effects or dynamic conformational changes. For example, the acetyl group’s rotational barriers can split signals in DMSO-d6 but not in CDCl3. Computational modeling (DFT at B3LYP/6-31G*) predicts chemical shifts within ±0.3 ppm. If impurities are suspected, LC-MS with a C18 column (ACN/water + 0.1% formic acid) identifies byproducts .

What safety protocols are mandatory for handling this compound?

[Basic]
The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335). Use nitrile gloves, fume hoods, and sealed reaction vessels. Spills require neutralization with 5% sodium bicarbonate before disposal. Emergency eye washes and respirators (FFP2) are essential .

What strategies improve regioselectivity in functionalizing the thieno[2,3-c]pyridine core?

[Advanced]
Electron-donating groups (e.g., acetyl) direct electrophiles to the C5 position. For nucleophilic attacks, pre-coordination with BF3·Et2O activates the C2 site. Protecting the amide nitrogen with a Boc group prevents undesired side reactions during alkylation. Solvent polarity (e.g., DMF vs. THF) also modulates selectivity .

How do solubility properties influence purification methods?

[Basic]
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Recrystallization from ethanol/water (4:1) yields high-purity crystals. For chromatographic purification, silica gel with 5% methanol in dichloromethane achieves optimal separation .

Why might biological activity vary across assays, and how can this be addressed?

[Advanced]
Variability arises from differences in cell permeability (logP ≈ 2.8) or assay pH affecting the compound’s ionization state. Counteract this by standardizing assay conditions (e.g., 10% FBS in DMEM at pH 7.4) and using structural analogs (e.g., non-brominated thiophene derivatives) as negative controls. Dose-response curves (0.1–100 µM) should be validated via LC-MS quantification .

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